molecular formula C8H7IN6 B5758030 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE

5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5758030
M. Wt: 314.09 g/mol
InChI Key: BCRNLDZFNNOAFQ-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique structure combining an iodophenyl group with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves the reaction of 3-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide under acidic conditions to yield the final tetrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring safety protocols for handling hazardous reagents, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce amino or thiol groups.

Scientific Research Applications

5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone and tetrazole moieties. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE
  • 3-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE

Uniqueness

The unique combination of the iodophenyl group and the tetrazole ring in 5-[(2E)-2-[(3-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE provides distinct chemical properties that are not found in other similar compounds

Properties

IUPAC Name

N-[(E)-(3-iodophenyl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN6/c9-7-3-1-2-6(4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRNLDZFNNOAFQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C=NNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)I)/C=N/NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.